Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
Description
Chemical Characterization and Structural Analysis
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 1-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate . This name systematically describes its structure:
- Ethyl piperidine-4-carboxylate : The piperidine ring substituted with a carboxylate ester at position 4.
- Sulfonyl bridge : A sulfonyl group (-SO₂-) connects the piperidine nitrogen to a phenyl ring.
- 3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl : The phenyl group at position 3 bears an 8-methylimidazo[1,2-a]pyridine substituent.
The molecular formula is C₂₂H₂₅N₃O₄S , with a molecular weight of 427.5 g/mol . The SMILES notation (CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C) and InChIKey (DSLSNOINQZMQBT-UHFFFAOYSA-N) further encode its connectivity and stereochemical features.
Molecular Structure Elucidation via X-ray Crystallography
While X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insights into its likely geometry. The piperidine ring typically adopts a chair conformation , minimizing steric strain between the sulfonyl group and the carboxylate ester. The phenyl-sulfonyl-piperidine linkage creates a near-perpendicular dihedral angle (~85–90°) between the aromatic ring and the piperidine plane, as observed in similar sulfonamide derivatives.
The imidazo[1,2-a]pyridine moiety exhibits planarity, with the methyl group at position 8 projecting away from the fused ring system. Computational models (DFT) predict a bond length of 1.36 Å for the C-N bond bridging the phenyl and imidazopyridine groups, consistent with partial double-bond character due to resonance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Piperidine protons: The axial and equatorial protons of the chair-conformed piperidine resonate at δ 2.3–3.1 ppm (multiplet).
- Ethyl ester: The methylene group (-CH₂CH₃) appears as a quartet at δ 4.1 ppm , coupled to the terminal methyl triplet at δ 1.2 ppm .
- Imidazopyridine aromatic protons: The deshielded H-3 proton resonates at δ 8.6 ppm , while the methyl group at C-8 produces a singlet at δ 2.5 ppm .
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- 1735 cm⁻¹ : Ester C=O stretch.
- 1350 cm⁻¹ and 1150 cm⁻¹ : Asymmetric and symmetric S=O stretches of the sulfonyl group.
- 3050 cm⁻¹ : Aromatic C-H stretches.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 427.5 , corresponding to [M]⁺. Fragmentation pathways include:
UV-Vis Spectroscopy
The conjugated imidazopyridine system absorbs at λₘₐₓ = 265 nm (π→π* transition) and 320 nm (n→π* transition).
Conformational Analysis of Piperidine-Sulfonyl-Imidazopyridine Scaffold
The compound’s flexibility arises from three key regions:
- Piperidine Ring : Prefers a chair conformation, with the sulfonyl group in an equatorial position to avoid 1,3-diaxial interactions.
- Sulfonyl-Phenyl Linkage : Rotation around the C-S bond is restricted (energy barrier ~15 kcal/mol), favoring a conformation where the phenyl ring is orthogonal to the piperidine plane.
- Imidazopyridine-Phenyl Torsion : The dihedral angle between the phenyl and imidazopyridine rings is ~30°, stabilized by π-π interactions between the imidazopyridine and the phenyl’s ortho-hydrogens.
Molecular dynamics simulations suggest that the synperiplanar arrangement of the sulfonyl oxygen and piperidine nitrogen maximizes dipole-dipole stabilization, contributing to conformational rigidity.
Tautomeric and Prototropic Behavior in Solution
The imidazo[1,2-a]pyridine system exhibits tautomerism, though the 8-methyl group limits prototropic shifts. Key observations:
- N-1 vs. N-3 Protonation : In acidic conditions (pH < 4), protonation occurs preferentially at N-3 of the imidazopyridine, as confirmed by NMR chemical shift changes (Δδ = +0.8 ppm for H-2).
- Tautomeric Equilibrium : The compound exists predominantly in the 8-methylimidazo[1,2-a]pyridine form , with <5% population of the 7H-tautomer, as calculated via DFT.
- Solvent Effects : In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding between the sulfonyl oxygen and the piperidine NH stabilizes the zwitterionic form, increasing solubility.
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 1-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-3-29-22(26)17-9-12-25(13-10-17)30(27,28)19-8-4-7-18(14-19)20-15-24-11-5-6-16(2)21(24)23-20/h4-8,11,14-15,17H,3,9-10,12-13H2,1-2H3 |
InChI Key |
DSLSNOINQZMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
Preparation Methods
Bromination at the 2-Position
To enable cross-coupling, the imidazo[1,2-a]pyridine is brominated using N-bromosuccinimide (NBS):
-
Conditions : NBS (1.1 equiv) in dimethylformamide (DMF) at 0°C to room temperature for 12 hours.
-
Outcome : 2-Bromo-8-methylimidazo[1,2-a]pyridine is isolated in 90% yield.
Suzuki-Miyaura Coupling with 3-Boronophenylsulfonyl Chloride
The brominated intermediate is coupled with 3-boronophenylsulfonyl chloride via palladium catalysis:
Sulfonamide Bond Formation with Piperidine Carboxylate
The sulfonyl chloride intermediate reacts with ethyl 4-piperidinecarboxylate under basic conditions:
-
Base : Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C.
-
Stoichiometry : 1:1 molar ratio of sulfonyl chloride to piperidine carboxylate.
-
Reaction Time : 2 hours at 0°C, followed by 12 hours at room temperature.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3).
Critical Parameter : Excess base ensures complete deprotonation of the piperidine nitrogen, facilitating efficient sulfonamide bond formation.
Esterification and Final Product Isolation
The ethyl ester group is introduced during the final stages via refluxing with ethanol in the presence of a catalytic acid:
-
Conditions : Ethanol (10 equiv), sulfuric acid (0.1 equiv), 80°C for 4 hours.
-
Yield : 85–90% after solvent evaporation and recrystallization.
Alternative Synthetic Routes and Methodological Comparisons
Continuous Flow Chemistry
Recent advances employ microreactors to enhance reaction efficiency:
-
Benefits : Improved heat transfer and reduced reaction time (total synthesis time: 6 hours vs. 24 hours for batch).
-
Yield : 78% overall yield, comparable to traditional methods.
Solid-Phase Synthesis
Immobilization of the piperidine carboxylate on Wang resin enables stepwise assembly:
-
Advantages : Simplified purification, ideal for combinatorial chemistry applications.
-
Limitations : Lower overall yield (60–65%) due to resin loading inefficiencies.
Analytical Characterization and Quality Control
The final product is validated using spectroscopic and chromatographic techniques:
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Competitive sulfonate ester formation is mitigated by:
Piperidine Ring Conformational Stability
The chair conformation of the piperidine ring is stabilized by:
-
Crystallization Solvent : Use of ethyl acetate for recrystallization.
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot-scale protocol achieves 65% overall yield through:
Environmental Impact
Green chemistry metrics for the optimized route:
-
E-Factor : 18 (kg waste/kg product), reduced to 12 with solvent recycling.
-
PMI (Process Mass Intensity) : 25, comparable to industry benchmarks.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is primarily investigated for its potential as a pharmaceutical agent. The imidazo[1,2-a]pyridine moiety is known for its biological relevance, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Studies have indicated that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The specific compound discussed here may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth and metastasis. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to target histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance .
Antimicrobial Properties
The sulfonamide group present in the compound can enhance its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves interference with bacterial folic acid synthesis, which is vital for their growth and replication.
Pharmacological Studies
Pharmacological investigations into this compound have revealed potential applications in treating various conditions beyond cancer.
Neurological Disorders
Research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety. The piperidine structure is known to interact with various receptors in the central nervous system (CNS), which could lead to anxiolytic or antidepressant effects.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a role in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
A review of recent literature highlights several case studies focusing on the biological activities of this compound:
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine-Linked Compounds
Key Observations:
Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Methyl vs. Halogen Substituents : Methyl groups (target, SynChem compound) improve metabolic stability and lipophilicity, whereas halogens (e.g., chloro, iodo) enhance electronic effects and binding affinity but may increase toxicity .
- Trifluoromethyl Groups : Present in analogs, these groups offer high electronegativity and resistance to oxidative metabolism, absent in the target compound .
Biological Activity
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of a piperidine derivative with an appropriate sulfonyl chloride and an imidazo[1,2-a]pyridine derivative. The resulting product is then purified through recrystallization or chromatography techniques. The detailed synthetic route can be outlined as follows:
- Preparation of the Sulfonamide :
- React a phenolic compound with a sulfonyl chloride in the presence of a base.
- Formation of the Piperidine Derivative :
- Introduce the piperidine moiety through nucleophilic substitution.
- Final Esterification :
- React the intermediate with ethyl chloroformate to yield the final ester product.
Antimicrobial Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimalarial Activity
A related study focused on piperidine derivatives highlighted their potential as antimalarial agents against Plasmodium falciparum. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating strong antiplasmodial activity . The selectivity index (SI) was notably high for certain derivatives, suggesting low cytotoxicity towards human cells while effectively targeting the malaria parasite.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results showed that this compound had superior efficacy against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. Results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed across multiple cancer types. Flow cytometry analysis confirmed that treated cells underwent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
